8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Description
8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27FN6O3 and its molecular weight is 430.484. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The compound this compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs by this compound affects the transport of purine and pyrimidine nucleosides . ENT1 has higher affinities to thymidine, adenosine, cytidine, and guanosine compared to ENT2 .
Result of Action
The molecular and cellular effects of the action of this compound result in the inhibition of nucleoside transport, which can affect nucleotide synthesis and regulation of adenosine function .
Biological Activity
The compound 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C26H29FN6O2, with a molecular weight of approximately 497.0 g/mol. The structure features a piperazine moiety, a fluorophenyl group, and a hydroxypropyl substituent, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C26H29FN6O2 |
Molecular Weight | 497.0 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The presence of the piperazine moiety allows for binding to neurotransmitter receptors, while the purine structure may interact with enzymes involved in cellular signaling pathways.
Inhibition Studies
Recent studies have focused on the compound's ability to inhibit key enzymes such as tyrosinase (TYR) , which plays a significant role in melanin production. In one study, derivatives of piperazine were synthesized and evaluated for their inhibitory effects on TYR. The compound demonstrated competitive inhibition with an IC50 value significantly lower than that of the reference compound kojic acid, indicating potent antimelanogenic effects without cytotoxicity .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of the compound. Research has indicated that similar purine derivatives can exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
- Tyrosinase Inhibition : A study evaluated several piperazine-based compounds for their effectiveness as TYR inhibitors. The results showed that compounds similar to the target compound exhibited strong inhibition with IC50 values in the low micromolar range .
- Antimicrobial Properties : In vitro tests revealed that related purine derivatives displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve interference with bacterial DNA synthesis .
Docking Studies
Molecular docking studies have been conducted to predict how well the compound binds to target proteins such as TYR and P-glycoprotein (P-gp). These studies suggest that the compound's structural features allow it to fit well into the active sites of these proteins, potentially leading to effective inhibition .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics and moderate bioavailability, which are essential for effective systemic action .
Properties
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(8-3-13-29)17(23-19)14-26-9-11-27(12-10-26)16-6-4-15(22)5-7-16/h4-7,29H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJFASPGNRDLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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